molecular formula C7H7BrO3 B3145900 Ethyl 4-bromofuran-2-carboxylate CAS No. 58471-32-2

Ethyl 4-bromofuran-2-carboxylate

Cat. No.: B3145900
CAS No.: 58471-32-2
M. Wt: 219.03 g/mol
InChI Key: AQMPODQTKHURHN-UHFFFAOYSA-N
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Description

Ethyl 4-bromofuran-2-carboxylate is a chemical compound with the molecular formula C7H7BrO3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a bromine atom at the 4-position and an ethyl ester group at the 2-position of the furan ring

Mechanism of Action

Target of Action

Ethyl 4-bromofuran-2-carboxylate (EBFC) is a chemical compound that features a furan ring with a bromine functional group attached to the carbon-4 position

Mode of Action

They participate primarily in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of EBFC. For instance, the magnesium–bromide exchange of a furan derivative could be performed at 22°C .

Biochemical Analysis

Biochemical Properties

Ethyl 4-bromofuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of polysubstituted furans. It interacts with enzymes such as dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates, facilitating the formation of complex furan derivatives . These interactions are crucial for the compound’s ability to participate in various biochemical pathways.

Cellular Effects

This compound has been shown to exhibit cytotoxic effects on certain human cancer cell lines, including prostate (PC-3) and colon (HCT-116) cells . The compound induces cell death through apoptosis and lipid peroxidation, which is associated with the production of reactive oxygen species (ROS). These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s electrophilic carbon atom at position 4 allows it to react with nucleophiles, leading to its cytotoxic activity . Additionally, the compound’s ability to induce ROS production further contributes to its molecular mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects and toxicity levels need to be carefully evaluated to determine the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity . Understanding these pathways is crucial for optimizing its use in research and therapeutic contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can impact its efficacy and toxicity . Studying its transport mechanisms is essential for developing targeted delivery strategies.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl furan-2-carboxylate. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the furan ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

  • Substitution reactions yield various substituted furan derivatives.
  • Oxidation reactions produce furan-2,5-dicarboxylic acid derivatives.
  • Reduction reactions result in the formation of alcohols and other reduced products.

Comparison with Similar Compounds

Ethyl 4-bromofuran-2-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-bromofuran-2-carboxylate: Bromine atom at the 5-position instead of the 4-position.

    Ethyl 4-chlorofuran-2-carboxylate: Chlorine atom instead of bromine at the 4-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom at the 4-position and the ethyl ester group at the 2-position makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-bromofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPODQTKHURHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728732
Record name Ethyl 4-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58471-32-2
Record name Ethyl 4-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The preparation of the title compound takes place on analogy to the synthesis of the compound from Example 2A starting with the compound from Example 1A. 19.1 g (89% of theory) of the title compound are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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